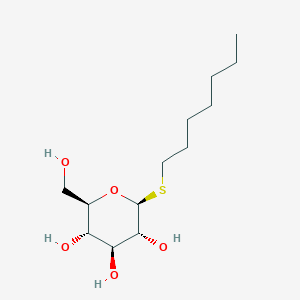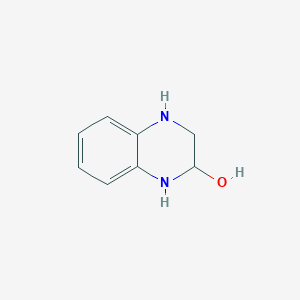
cis-3-Heptene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Risedronic acid sodium can be synthesized through several methods. One common method involves the reaction of 3-pyridylacetic acid with phosphorous acid and phosphorous trichloride, followed by hydrolysis . Another method uses 4-dimethylaminopyridine as a catalyst, which allows the reaction to proceed under milder conditions and avoids the use of hazardous halogenating agents .
Industrial Production Methods
Industrial production of risedronic acid sodium typically involves large-scale synthesis using phosphorous trichloride and phosphorous acid. The reaction is carried out at high temperatures (100-150°C) and under acidic conditions to ensure high yield and purity . The final product is then purified through crystallization and filtration processes .
Chemical Reactions Analysis
Types of Reactions
Risedronic acid sodium undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various phosphonate derivatives.
Reduction: Reduction reactions can modify the pyridine ring, leading to different structural analogs.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous trichloride, phosphorous acid, and various oxidizing and reducing agents. The reactions typically require acidic or basic conditions and are often carried out at elevated temperatures .
Major Products
The major products formed from these reactions include various phosphonate derivatives and structural analogs of risedronic acid sodium .
Scientific Research Applications
Risedronic acid sodium has a wide range of scientific research applications:
Mechanism of Action
Risedronic acid sodium works by binding to hydroxyapatite in bone, inhibiting the activity of osteoclasts, the cells responsible for bone resorption. This binding prevents the breakdown of bone and helps maintain bone density . The compound is taken up by osteoclasts through fluid-phase endocytosis, leading to the inhibition of the mevalonate pathway, which is essential for osteoclast function .
Comparison with Similar Compounds
Similar Compounds
Alendronate: Another bisphosphonate used to treat osteoporosis.
Ibandronate: A bisphosphonate with a higher potency than risedronic acid sodium.
Zoledronate: The most potent bisphosphonate, used for severe cases of osteoporosis and other bone diseases.
Uniqueness
Risedronic acid sodium is unique in its balance of potency and safety. It is highly effective in reducing bone resorption while having a relatively low incidence of severe side effects compared to other bisphosphonates .
Properties
CAS No. |
7642-10-6 |
|---|---|
Molecular Formula |
C₆H₁₂ |
Molecular Weight |
98.19 g/mol |
IUPAC Name |
(Z)-hept-3-ene |
InChI |
InChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5- |
InChI Key |
WZHKDGJSXCTSCK-ALCCZGGFSA-N |
SMILES |
CCCC=CCC |
Isomeric SMILES |
CCC/C=C\CC |
Canonical SMILES |
CCCC=CCC |
Key on ui other cas no. |
7642-10-6 592-78-9 |
Pictograms |
Flammable; Health Hazard |
Synonyms |
(Z)-3-Heptene; cis-3-Heptene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















